molecular formula C20H28N2O3S B3015160 N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide CAS No. 476626-63-8

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B3015160
CAS No.: 476626-63-8
M. Wt: 376.52
InChI Key: GABRFRZVNHDYMU-UHFFFAOYSA-N
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Description

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O3S and its molecular weight is 376.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Benzenesulfonamide derivatives, including N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide, are synthesized and characterized for various applications. These compounds are typically prepared through reactions involving sulphonamide derivatives and dimethyl formamide dimethyl acetal (DMF-DMA), leading to the synthesis of novel sulfonamide derivatives with varying biological activities. The comprehensive theoretical and experimental studies are compatible with analytical data such as FTIR, 1H NMR, and mass spectrometry (Fahim & Shalaby, 2019).

Biological Evaluation and Potential Therapeutic Applications

  • These benzenesulfonamide compounds have been evaluated for their potential antitumor activities. Certain chlorinated benzenesulfonamide derivatives exhibit excellent in vitro antitumor activity against cell lines such as HepG2 and MCF-7. These findings suggest their potential as therapeutic agents in cancer treatment (Fahim & Shalaby, 2019).
  • Furthermore, the reactivity of these compounds towards nitrogen nucleophiles has been explored, contributing to the development of new chemical entities with potential pharmaceutical applications.

Enzymatic Inhibition and Molecular Docking Studies

  • Some benzenesulfonamide derivatives have been studied for their enzyme inhibitory properties. These compounds have shown promising results in inhibiting enzymes like α-glucosidase, which is relevant in the context of diabetes management (Abbasi et al., 2016).
  • Molecular docking studies of these compounds have been conducted to understand their interaction with various biological targets, providing insights into their mode of action at the molecular level.

Photodynamic Therapy Applications

  • Certain benzenesulfonamide derivatives have been explored for their suitability in photodynamic therapy, particularly in cancer treatment. These compounds exhibit properties like high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic and Molecular Structure Investigations

  • Extensive spectroscopic and molecular structure investigations of these compounds provide valuable information regarding their stability and interactions. This information is crucial for understanding their behavior in biological systems and potential therapeutic applications (Mansour & Ghani, 2013).

Properties

IUPAC Name

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-5-11-22(12-6-2)26(24,25)19-9-7-18(8-10-19)20(23)21-14-16(3)13-17(4)15-21/h5-10,16-17H,1-2,11-15H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABRFRZVNHDYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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